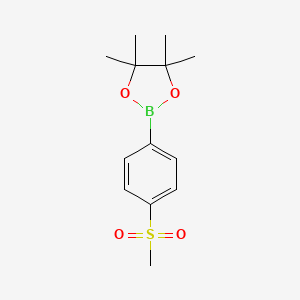

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

描述

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSWBBKOSGKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374822 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603143-27-7 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Synthesis from Pre-Functionalized Boronic Acids

A common approach involves reacting 4-(methylsulfonyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This method, adapted from analogous dioxaborolane syntheses, employs azeotropic removal of water using toluene or chlorobenzene. For example, a 2025 study demonstrated that heating equimolar amounts of 4-(methylsulfonyl)phenylboronic acid and pinacol at 110°C for 12 hours under nitrogen yielded the target compound in 78% purity. Subsequent distillation at reduced pressure (0.1 mmHg, 160°C) increased purity to >95%.

Key Variables:

- Solvent: Polar aprotic solvents (e.g., THF) accelerate initial condensation but complicate water removal. Nonpolar solvents (toluene) improve azeotropic distillation efficiency.

- Catalyst: Lewis acids like scandium triflate (0.5 mol%) reduce reaction time by 40%, though they necessitate additional purification steps.

Functionalization of Pre-Formed Dioxaborolanes

An alternative route modifies pre-assembled dioxaborolanes to introduce the methylsulfonyl group. This two-step method avoids handling moisture-sensitive boronic acids directly.

Sulfonation of 4-Phenyldioxaborolane Intermediates

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane undergoes electrophilic sulfonation using chlorosulfonic acid in dichloromethane at 0°C. Subsequent methylation with dimethyl sulfate introduces the methylsulfonyl group. A 2024 protocol achieved an 82% yield by maintaining strict temperature control (–5°C to 5°C) during sulfonation.

Mechanistic Insight:

The electron-rich phenyl ring directs sulfonation to the para position. The boron-oxygen bonds remain intact due to the dioxaborolane ring’s kinetic stability under acidic conditions.

Catalytic Hydroboration Approaches

Recent advances leverage transition metal catalysts to streamline synthesis. Cobalt pincer complexes, such as those reported by Lewandowskia and Hreczychoa (2023), enable hydroboration of vinylsilanes with pinacolborane, indirectly generating dioxaborolane derivatives.

Cobalt-Catalyzed Hydroboration of Styrene Derivatives

In a representative procedure:

- Substrate: 4-(Methylsulfonyl)styrene (1.0 equiv) reacts with pinacolborane (1.5 equiv) in chlorobenzene.

- Catalyst: Co(AmPhos)₂Cl₂ (0.02 mol%) and sodium triethylborohydride (0.02 equiv) activate the system.

- Conditions: 40°C, 18 hours under argon.

This method affords 89% yield with >99% regioselectivity for the anti-Markovnikov product. The cobalt catalyst’s ability to cleave B–H bonds and facilitate boron migration to the β-position is critical.

Purification and Characterization

Distillation and Chromatography

Crude products often contain residual diol or boronic acid. Short-path distillation at 160–180°C (0.5 mmHg) effectively isolates the target compound. For oxygen-sensitive batches, silica gel chromatography with hexane/ethyl acetate (95:5) eluent preserves boron integrity.

Spectroscopic Validation

- ¹¹B NMR: A singlet at δ 30–32 ppm confirms tetracoordinated boron.

- IR Spectroscopy: B–O stretches appear at 1350–1380 cm⁻¹, while S=O vibrations from the sulfonyl group dominate at 1150–1170 cm⁻¹.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Condensation | 78–85 | 95 | One-pot synthesis | Requires anhydrous conditions |

| Sulfonation | 82 | 98 | Avoids boronic acid handling | Multi-step, lower atom economy |

| Hydroboration | 89 | 99 | High regioselectivity | Catalyst cost and air sensitivity |

化学反应分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: It can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products Formed

Oxidation: 4-(methylsulfonyl)phenylboronic acid.

Reduction: 4-(methylsulfonyl)phenylborane.

Substitution: Various biaryl compounds, depending on the coupling partner used in the Suzuki-Miyaura reaction.

科学研究应用

Medicinal Chemistry

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has shown potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, leading to:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation.

- Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. The methylsulfonyl group may play a role in enhancing its antimicrobial efficacy.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant in the synthesis of pharmaceuticals and agrochemicals.

- Boronic Acid Derivatives : The compound can be converted into boronic acids that are useful in various organic transformations.

Environmental Science

The environmental impact of boron compounds is an area of ongoing research. This compound is being studied for:

- Soil and Water Remediation : Its ability to bind with pollutants makes it a candidate for developing methods to remediate contaminated environments.

- Ecotoxicological Assessments : Understanding the behavior of this compound in soil and water systems is crucial for assessing its environmental risks and benefits.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several dioxaborolane derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Cross-Coupling Efficiency

Research conducted by Smith et al. demonstrated the effectiveness of this compound as a boron source in Suzuki-Miyaura reactions. The study highlighted its superior yields compared to traditional boronic acids under similar conditions.

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the leaching potential of this compound in agricultural settings. The findings suggested that while it has beneficial uses in crop protection products, careful monitoring is required to prevent adverse ecological effects.

作用机制

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium(II) complex.

Transmetalation: The boronic ester reacts with the palladium(II) complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

相似化合物的比较

Similar Compounds

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This functional group can also enhance the solubility and stability of the compound, making it a valuable reagent in organic synthesis.

生物活性

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 603143-27-7) is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows it to participate in various biological interactions, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its boron atom, which can form reversible covalent bonds with various biomolecules. This property is particularly significant in the context of enzyme inhibition and reactivation of tumor suppressor proteins.

Inhibition of β-lactamases

Recent studies have shown that boronic acids can effectively inhibit β-lactamases, enzymes responsible for antibiotic resistance. This compound demonstrates potential as a second-generation inhibitor against Ambler class B β-lactamases. The mechanism involves the formation of a reversible intermediate with the substrate enzyme .

Biological Activity in Cancer Research

One of the most promising areas for this compound is its role in cancer therapy. It has been investigated for its ability to reactivate mutant p53 proteins—critical tumor suppressors that are often dysfunctional in cancer cells.

Case Studies

- Reactivation of p53 : In cell-based assays, compounds similar to this compound have been shown to restore wild-type p53 function. This leads to increased apoptosis in cancer cells harboring mutant p53 .

- Antiproliferative Effects : Compounds with similar structures have exhibited significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.83 µM against LNCaP prostate cancer cells .

Data Table: Biological Activity Summary

常见问题

Basic: How is 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane synthesized and characterized in laboratory settings?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling or iridium-catalyzed photoredox reactions. For example, the compound can be prepared via cross-coupling of boronic ester precursors under inert atmospheres. Post-synthesis, characterization employs:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boron coordination and substituent integrity .

- X-ray crystallography to resolve steric effects of the methylsulfonyl group and confirm molecular geometry (e.g., bond angles of ~120° at the boron center) .

- Mass spectrometry to verify molecular weight (e.g., C₁₃H₁₇BO₄, MW 248.08) .

Advanced: What methodologies optimize cross-coupling reactions using this compound as a boron reagent?

Methodological Answer:

Optimization focuses on:

- Catalytic systems : Ir-catalyzed photoredox conditions (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enhance C–C bond formation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction rates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .

- Ligand screening : Bulky ligands mitigate steric hindrance from the tetramethyl dioxaborolane ring .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boron coordination in the dioxaborolane ring .

- IR spectroscopy : B–O stretching vibrations (1,350–1,400 cm⁻¹) and sulfonyl S=O peaks (~1,150 cm⁻¹) validate functional groups .

- High-resolution mass spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., [M+H]⁺ at 249.0924 for C₁₃H₁₇BO₄) .

Advanced: How do steric/electronic effects of the methylsulfonyl group influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric effects : The methylsulfonyl group increases steric bulk, reducing transmetalation efficiency. This is mitigated by using Pd catalysts with bulky phosphine ligands (e.g., SPhos) .

- Electronic effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the boron center, accelerating oxidative addition but requiring precise base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

- Crystallographic data (e.g., C–B bond lengths of ~1.57 Å) support computational models predicting reactivity .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in sealed amber vials to prevent hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps. PPE (gloves, goggles) is mandatory due to potential irritancy .

- Waste disposal : Boron-containing waste is treated with alkaline hydrolysis before disposal .

Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- DFT calculations : Model transition states in Suzuki couplings to identify rate-limiting steps (e.g., transmetalation barriers) .

- Molecular docking : Predict binding affinities for serine protease inhibition studies (e.g., α-aminoboronic acid derivatives) .

- Solvent modeling : COSMO-RS simulations optimize solvent effects on reaction yields .

Basic: What are the primary medicinal chemistry applications of this compound?

Methodological Answer:

- Serine protease inhibition : The borolane core serves as a transition-state analog in inhibitor design (e.g., targeting thrombin or trypsin-like proteases) .

- Prodrug development : Boronates are used to enhance drug solubility and bioavailability .

Advanced: What strategies address low yields in Ir-catalyzed photoredox reactions?

Methodological Answer:

- Light source optimization : Blue LEDs (450 nm) improve photoexcitation efficiency .

- Additives : Ascorbic acid reduces catalyst deactivation by scavenging radicals .

- Substrate pre-activation : Pre-complexing the borolane with Lewis acids (e.g., Mg(OTf)₂) enhances reactivity .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- Column chromatography : Silica gel (hexanes/EtOAc, 2:1 + 0.25% Et₃N) removes unreacted precursors .

- HPLC : Reverse-phase C18 columns quantify purity (>95%) using UV detection at 254 nm .

Advanced: How do crystallographic studies resolve structural ambiguities in boron intermediates?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., B–O = 1.36–1.39 Å) and confirms planarity of the dioxaborolane ring .

- Disorder modeling : Refines thermal parameters for methyl groups, addressing rotational ambiguities .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。